molecular formula C16H22Cl2N2S2 B13769591 Bis(2-amino-2-phenylethyl)disulfide dihydrochloride CAS No. 63918-34-3

Bis(2-amino-2-phenylethyl)disulfide dihydrochloride

Cat. No.: B13769591
CAS No.: 63918-34-3
M. Wt: 377.4 g/mol
InChI Key: PPCAZUMUUHGUTD-UHFFFAOYSA-N
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Description

Bis(2-amino-2-phenylethyl)disulfide dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two amino groups and a disulfide bond, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-amino-2-phenylethyl)disulfide dihydrochloride typically involves the reaction of 2-aminophenyl disulfide with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-amino-2-phenylethyl)disulfide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products

The major products formed from these reactions include thiols, sulfonic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2-amino-2-phenylethyl)disulfide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-amino-2-phenylethyl)disulfide dihydrochloride involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, influencing the activity of enzymes and proteins. The amino groups can form hydrogen bonds and participate in other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2′-Diaminodiphenyl disulfide
  • 2,2′-Dithiodianiline
  • Bis(2-aminophenyl) disulfide

Uniqueness

Bis(2-amino-2-phenylethyl)disulfide dihydrochloride is unique due to its specific structural features, including the presence of both amino groups and a disulfide bond. This combination allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

63918-34-3

Molecular Formula

C16H22Cl2N2S2

Molecular Weight

377.4 g/mol

IUPAC Name

[2-[(2-azaniumyl-2-phenylethyl)disulfanyl]-1-phenylethyl]azanium;dichloride

InChI

InChI=1S/C16H20N2S2.2ClH/c17-15(13-7-3-1-4-8-13)11-19-20-12-16(18)14-9-5-2-6-10-14;;/h1-10,15-16H,11-12,17-18H2;2*1H

InChI Key

PPCAZUMUUHGUTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CSSCC(C2=CC=CC=C2)[NH3+])[NH3+].[Cl-].[Cl-]

Origin of Product

United States

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